molecular formula C13H13BrFN3O B15364268 6-Bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxamide

6-Bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxamide

Cat. No.: B15364268
M. Wt: 326.16 g/mol
InChI Key: VHMSDSFDVVUVSI-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and an isopropylamino group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.

    Fluorination: Introduction of a fluorine atom at the 7th position.

    Amination: Introduction of the isopropylamino group at the 4th position.

    Carboxamidation: Formation of the carboxamide group at the 3rd position.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using Selectfluor® or other fluorinating agents. Amination often involves the use of isopropylamine under basic conditions. Carboxamidation can be achieved using carboxylic acid derivatives and coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized quinoline derivatives .

Scientific Research Applications

6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to DNA or RNA, interfering with replication and transcription processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
  • 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
  • 6-Bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole

Uniqueness

6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13BrFN3O

Molecular Weight

326.16 g/mol

IUPAC Name

6-bromo-7-fluoro-4-(propan-2-ylamino)quinoline-3-carboxamide

InChI

InChI=1S/C13H13BrFN3O/c1-6(2)18-12-7-3-9(14)10(15)4-11(7)17-5-8(12)13(16)19/h3-6H,1-2H3,(H2,16,19)(H,17,18)

InChI Key

VHMSDSFDVVUVSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=NC2=CC(=C(C=C21)Br)F)C(=O)N

Origin of Product

United States

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